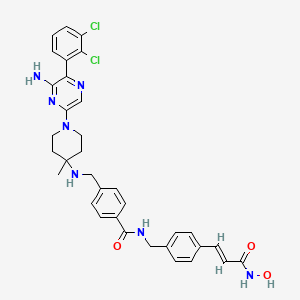
Shp2/hdac-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shp2/hdac-IN-1 is a dual allosteric inhibitor targeting both Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) and histone deacetylase (HDAC). This compound has shown significant potential in cancer immunotherapy by activating T cells, enhancing antigen presentation, and promoting cytokine secretion .
Vorbereitungsmethoden
The synthesis of Shp2/hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic pathways with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Shp2/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its inhibitory activity.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles, which help in introducing or replacing functional groups on the molecule.
Wissenschaftliche Forschungsanwendungen
Shp2/hdac-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of SHP2 and HDAC enzymes.
Biology: Researchers use it to investigate the role of SHP2 and HDAC in cellular signaling pathways and their implications in cancer.
Wirkmechanismus
Shp2/hdac-IN-1 exerts its effects by simultaneously inhibiting SHP2 and HDAC enzymes. SHP2 is involved in various signaling pathways, including RAS-RAF-ERK, PI3K-AKT, and JAK-STAT, which are crucial for cell growth, differentiation, and survival. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cancer cell proliferation. HDAC inhibition results in increased acetylation of histones and other proteins, leading to changes in gene expression that promote anti-tumor immunity .
Vergleich Mit ähnlichen Verbindungen
Shp2/hdac-IN-1 is unique due to its dual inhibitory action on both SHP2 and HDAC. Similar compounds include:
SHP099: A selective SHP2 inhibitor that does not target HDAC.
Vorinostat: An HDAC inhibitor that does not target SHP2.
Dual inhibitors: Other dual inhibitors targeting different combinations of enzymes, but this compound is the first to target both SHP2 and HDAC simultaneously
This compound stands out due to its ability to modulate both SHP2 and HDAC pathways, offering a unique approach to cancer treatment by enhancing anti-tumor immunity and overcoming resistance mechanisms.
Eigenschaften
Molekularformel |
C34H35Cl2N7O3 |
|---|---|
Molekulargewicht |
660.6 g/mol |
IUPAC-Name |
4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide |
InChI |
InChI=1S/C34H35Cl2N7O3/c1-34(15-17-43(18-16-34)28-21-38-31(32(37)41-28)26-3-2-4-27(35)30(26)36)40-20-24-9-12-25(13-10-24)33(45)39-19-23-7-5-22(6-8-23)11-14-29(44)42-46/h2-14,21,40,46H,15-20H2,1H3,(H2,37,41)(H,39,45)(H,42,44)/b14-11+ |
InChI-Schlüssel |
CJJLAWVMRURPRM-SDNWHVSQSA-N |
Isomerische SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)/C=C/C(=O)NO |
Kanonische SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C=CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





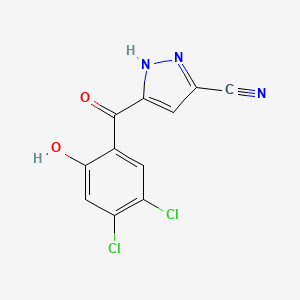
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
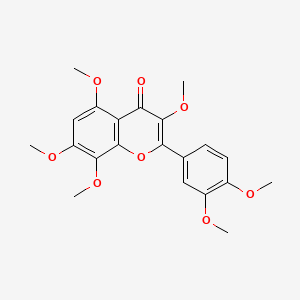
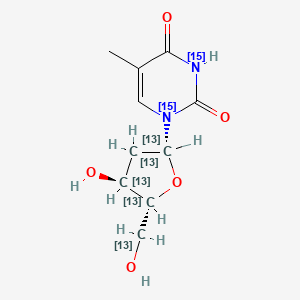

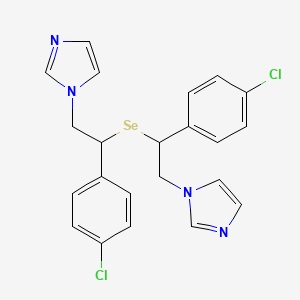
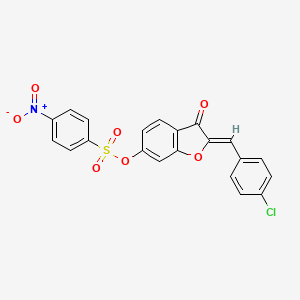
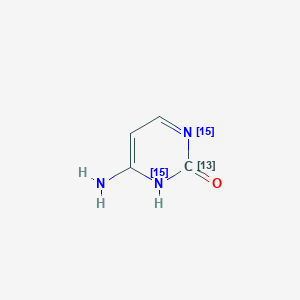
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)
